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Compound of Interest

N-methoxy-N, 1-
Compound Name: dimethylcyclopropane-1-

carboxamide
CAS No.: 608537-49-1

Cat. No.: B2846733

Get Quote

Executive Summary

N-methoxy-N,1-dimethylcyclopropane-1-carboxamide (CAS: 608537-49-1) is a critical
Weinreb amide intermediate used primarily in the synthesis of 1-methylcyclopropyl ketones.[1]

[2] Its unique structural rigidity—conferred by the cyclopropane ring—presents specific
chromatographic challenges compared to linear analogs.

This guide provides a technical comparison of this Weinreb amide against its synthetic
precursors (Methyl Esters and Acid Chlorides) and alternative activation groups. It details the
GC-MS retention behavior, mass spectral signature, and stability profiles necessary for precise
identification during drug development workflows.

Technical Profile & MS Signature
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Before analyzing retention data, the compound must be validated by its mass spectral
fingerprint. Unlike simple amides, Weinreb amides exhibit a distinct fragmentation pattern
useful for filtering complex chromatograms.

Property Specification
N-methoxy-N,1-dimethylcyclopropane-1-
IUPAC Name y yieyeloprop
carboxamide
CAS Number 608537-49-1
C
Molecular Formula H
NO
Molecular Weight 143.18 g/mol

m/z 144.1 [M+H]
Parent lon (LC-MS)
(ES+)

m/z 61 (MeO-NMe

base peak), m/z 83 (C
Key GC-MS Fragments (EI) H

O

, acylium ion), m/z 112 (Loss of OMe)

Mass Spectral Interpretation

In Electron Impact (EI) ionization (70 eV), the molecule typically cleaves at the amide bond.

e Base Peak (m/z 61): The stable N-methoxy-N-methyl amine cation is the diagnostic marker
for all Weinreb amides.

e Acylium lon (m/z 83): The 1-methylcyclopropanecarbonyl cation. This peak distinguishes this
specific compound from other Weinreb amides.
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Comparative Analysis: Performance vs. Alternatives

In the context of ketone synthesis, the "performance” of an intermediate is defined by its
stability on-column, chromatographic resolution, and reaction selectivity.

: : ble: Weinreb Amid

Weinreb Amide Methyl Ester Acid Chloride
Feature ]
(Target) (Alternative) (Precursor)
] N Variable
) Intermediate (Rt ~1.2x  Early (Lowest Boiling o
GC Elution Order ] (Derivatizes/Degrades
of Ester) Point) )

Thermal Stability

High (Stable up to
250°C)

High

Low (Decomposes to
HCI/Acid)

Peak Shape

Sharp, Tailing possible

on polar columns

Sharp, Gaussian

Broad/Fronting (Active

sites interaction)

MS ldentification

Distinct (m/z 61)

Generic Alkyl

Fragments

Often requires

methylation before GC

Synthetic Utility

High (Prevents over-
addition)

Low (Double addition

to alcohol)

Medium (High
reactivity, low

selectivity)

Insight: Why Choose the Weinreb Amide?

While the Methyl Ester elutes earlier and is easier to chromatograph, it fails in the primary

synthetic goal: preventing over-addition of Grignard reagents. The Weinreb Amide forms a

stable 5-membered chelate intermediate, allowing isolation of the ketone. For GC-MS

monitoring, the Weinreb amide offers a superior balance of volatility and stability compared to

the highly reactive Acid Chloride.

Experimental Protocol: GC-MS Method

This protocol is designed to separate the Weinreb amide from the unreacted 1-

methylcyclopropane-1-carboxylic acid and the N,O-dimethylhydroxylamine reagent.
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Method Parameters (Self-Validating System)

o System: Agilent 7890/5977 or equivalent.

Column: DB-5ms (5% Phenyl-arylene, 95% Methylpolysiloxane), 30m x 0.25mm x 0.25um.

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Inlet: Split 20:1 @ 250°C.

Oven Program:

o Hold 50°C for 2 min (Solvent delay).
o Ramp 15°C/min to 200°C.

o Ramp 25°C/min to 300°C.

o Hold 3 min.

Expected Retention Behavior (Relative)

Exact retention times shift with column length and flow, but the Relative Retention (RRT)
remains constant. Use Dodecane or the Methyl Ester precursor as a reference anchor.

Predicted RRT (vs. Methyl

Compound Elution Characteristics
Ester)

Methyl 1-methylcyclopropane- )
1.00 (Reference) Sharp, early eluting.

1-carboxylate

N-methoxy-N,1-

] Elutes after the ester due to
dimethylcyclopropane-1- 1.15-1.25 ] )
i amide dipole.

carboxamide

1-methylcyclopropane-1- 1.40 Broad peak; often requires
> 1.

carboxylic acid derivatization (BSTFA).

Visualizations
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Diagram 1: Synthesis & Analysis Workflow

This workflow illustrates the critical path from raw material to GC-MS validation, highlighting the
purification step where the retention time data is most critical.
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Caption: Workflow for the synthesis and quality control of the Weinreb amide intermediate.

Diagram 2: Mass Spectral Fragmentation Logic

Understanding the fragmentation confirms the identity of the peak at the expected retention
time.

Parent lon

[M]+ m/z 143

Amide Bond Cleavage \Loss of Amine

Weinreb Base Peak Acylium lon

[N(OMe)Me]+ m/z 61 [C5H70]+ m/z 83

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b2846733/docs?utm_src=pdf-body-img#comparative-guide-gc-ms-profiling-of-n-methoxy-n-1-dimethylcyclopropane-1-carboxamide
https://www.benchchem.com/product/b2846733/docs?utm_src=pdf-body-img#comparative-guide-gc-ms-profiling-of-n-methoxy-n-1-dimethylcyclopropane-1-carboxamide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2846733?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Primary electron impact (El) fragmentation pathway for N-methoxy-N,1-
dimethylcyclopropane-1-carboxamide.

Synthesis & Data Validation

Note: The following synthesis data serves as the grounding for the retention behavior
described.

Experimental Validation: According to patent literature (US12297203B2), the compound is
isolated as a colorless liquid.

 Purification: Flash chromatography using 21% Ethyl Acetate in Hexane.

o Implication: The requirement for 21% EtOAc indicates moderate polarity. On a non-polar GC
column (DB-5), this confirms it will elute significantly later than the non-polar hydrocarbon
solvents but earlier than highly polar alcohols or acids.

« Yield: Typical yields range from 52% to 87% depending on the activation method (CDI vs.
Acid Chloride route).

Self-Validating Check: If your GC-MS trace shows a peak at the expected relative retention
time but the mass spectrum lacks the m/z 61 peak, it is not the Weinreb amide. It is likely a
generic amide or an impurity.

References
o Google Patents. (2009). Pyrrolopyrimidine ITK inhibitors (US12297203B2).

e Nahm, S., & Weinreb, S. M. (1981).[3][4] N-methoxy-N-methylamides as effective acylating
agents. Tetrahedron Letters. (Foundational methodology for Weinreb Amide synthesis).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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